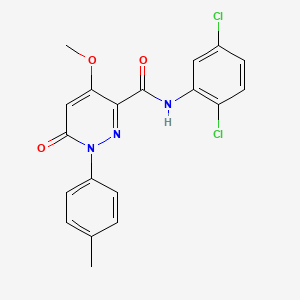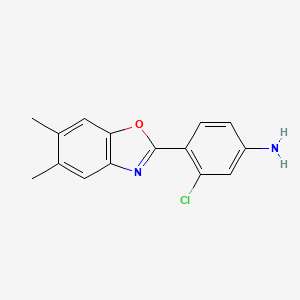
3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline” is a chemical compound . It is also known as 4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline .
Synthesis Analysis
The synthesis of benzoxazole derivatives, which include “3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline”, often involves the use of 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .Molecular Structure Analysis
The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on various chemical databases .Scientific Research Applications
Novel Photocatalytic Degradation Methods
A groundbreaking study introduces a Hybrid Photo-electrocatalytic Oxidation (HPECO) method that significantly enhances the degradation efficiency of stubborn organic compounds like 3,4-dimethyl-aniline in wastewater. This innovative approach combines Photocatalytic Oxidation (PCO) with Electrocatalytic Oxidation (ECO), demonstrating synergistic effects that far surpass the efficiencies of PCO and ECO when used separately. The study meticulously outlines the degradation mechanism, revealing the initial breakdown into simpler compounds, eventually leading to mineralization. This research not only presents a novel method for treating industrial wastewater but also contributes to understanding the intricate processes involved in advanced oxidation technologies (Li et al., 2020).
Molecular Structure Insights
Research into the molecular structures of isomeric compounds related to 3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline has yielded valuable insights into the effects of chlorine substitution on molecular conformation and intermolecular interactions. By analyzing the structural differences between isomers with chlorine atoms in varying positions, scientists have been able to understand better how these variations influence molecular geometry, hydrogen bonding, and the overall stability of the compounds. This work contributes significantly to the field of crystallography and molecular design, offering a foundation for the development of more effective and targeted chemical entities (Su et al., 2013).
Synthesis of Antiprotozoal Agents
In the quest for new antiprotozoal agents, a study focusing on benzoxazole derivatives has demonstrated the potential of 3-benzoxazoloyl aniline as a privileged scaffold for synthesizing novel compounds. This research highlights the synthesis of benzoxazolyl aniline derivatives that exhibit promising biological activities against various protozoal infections. By exploring different chemical modifications, scientists have identified compounds with significant antimalarial, antileishmanial, and antitrypanosomal properties, paving the way for new therapeutic options in the fight against protozoal diseases (Abdelgawad et al., 2021).
Advanced Corrosion-Resistant Coatings
A novel approach to developing high-performance, corrosion-resistant coatings involves the synthesis of electroactive benzoxazine monomers incorporating an aniline dimer structure. This innovative strategy has led to the creation of polymers with exceptional electrochemical properties, significantly enhancing the corrosion resistance of coated materials. The research demonstrates the potential of these electroactive polymeric coatings to protect against environmental degradation, offering a sustainable solution for extending the lifespan of various materials in harsh conditions (Li et al., 2018).
properties
IUPAC Name |
3-chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-8-5-13-14(6-9(8)2)19-15(18-13)11-4-3-10(17)7-12(11)16/h3-7H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFOCYJDWMNYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=C(C=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,5-Dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2871791.png)
![2-Chloro-N-cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2871792.png)
![6-[4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2871793.png)

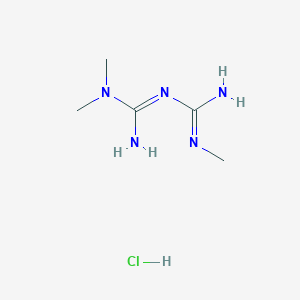

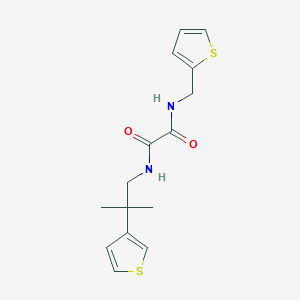



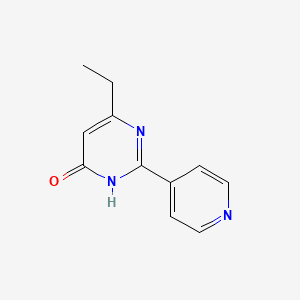
![3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2871808.png)
